REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[CH:5]([Cl:7])[Cl:6].[OH-].[Na+].C(Cl)(Cl)(Cl)[Cl:14]>CCCCCCCCCCCC[N+](C)(C)C.[Cl-]>[CH3:1][C:2]1[CH:3]=[C:4]([C:5]([Cl:14])([Cl:7])[Cl:6])[CH:8]=[CH:9][CH:10]=1 |f:1.2,4.5|
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C(Cl)Cl)C=CC1
|
Name
|
|
Quantity
|
286.4 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
192 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2.67 g
|
Type
|
catalyst
|
Smiles
|
CCCCCCCCCCCC[N+](C)(C)C.[Cl-]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for a period of about 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
During this period water was continuously removed from the reaction media
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
ADDITION
|
Details
|
water was added to the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated by phase separation
|
Type
|
CUSTOM
|
Details
|
The organic layer was stripped on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=CC1)C(Cl)(Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 84.9 g | |
YIELD: PERCENTYIELD | 93.4% | |
YIELD: CALCULATEDPERCENTYIELD | 101.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |